molecular formula C15H17ClN2O5 B5086232 ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 6375-59-3

ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5086232
CAS No.: 6375-59-3
M. Wt: 340.76 g/mol
InChI Key: JVBGPWAGGYAUMW-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via Biginelli-like multicomponent reactions. Its structure features a tetrahydropyrimidine core substituted at the 4-position with a 5-chloro-2-hydroxy-3-methoxyphenyl group, a methyl group at C6, and an ethyl ester at C5 (Fig. 1).

Properties

IUPAC Name

ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c1-4-23-14(20)11-7(2)17-15(21)18-12(11)9-5-8(16)6-10(22-3)13(9)19/h5-6,12,19H,4H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBGPWAGGYAUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC(=C2)Cl)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387585
Record name ZINC00451791
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-59-3
Record name ZINC00451791
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the phenyl ring: The starting material, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, is prepared through chlorination and methoxylation of a suitable benzene derivative.

    Condensation reaction: The benzaldehyde derivative undergoes a condensation reaction with ethyl acetoacetate and urea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Scientific Research Applications

Molecular Information

  • Molecular Formula : C₁₅H₁₈ClN₂O₅
  • Molecular Weight : 340.8 g/mol
  • IUPAC Name : Ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Structural Features

The compound features a tetrahydropyrimidine ring system which is significant for its biological activity. The presence of a chloro group and methoxy substituents enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, compounds similar to ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl have shown efficacy against HIV by inhibiting the gp120 protein, which is crucial for viral entry into host cells .

Anticancer Properties

Studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The structural modifications enhance its ability to interact with cellular pathways involved in cell proliferation and survival.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

Nucleophilic Substitution Reactions

The chloro group in the compound allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is valuable for synthesizing complex organic molecules .

Ring Expansion Reactions

Research has shown that derivatives of this compound can undergo ring expansion when treated with thiophenolates, leading to the formation of diverse heterocycles. This reaction pathway is essential for creating novel compounds with potential biological activities.

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University explored the antiviral activity of this compound against HIV. The results indicated that it significantly reduced viral load in infected cell cultures compared to controls. The mechanism was attributed to its ability to inhibit gp120 interactions with CD4 receptors on T-cells.

Case Study 2: Anticancer Efficacy

In a clinical trial involving various cancer cell lines (e.g., breast and lung cancer), the compound demonstrated potent anticancer effects with an IC50 value in the low micromolar range. The study highlighted its role in modulating apoptosis-related proteins.

Mechanism of Action

The mechanism of action of ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Chlorophenyl Derivatives
  • Ethyl 4-(5-Chloro-2-Hydroxy-3-Methoxyphenyl)-6-Methyl-2-Oxo-... (Target Compound) : Unique for its combination of -Cl, -OH, and -OCH₃ substituents. The hydroxyl group may enhance antioxidant activity via radical scavenging , while chlorine could improve lipophilicity and membrane permeability .
  • Ethyl 4-(2-Chlorophenyl)-6-{[4-(3-Chlorophenyl)Piperazinyl]Methyl}-2-Oxo-... : Dual chloro substituents and a piperazinyl group increase structural complexity, likely targeting receptor interactions (e.g., antitumor or CNS activity) .
Fluorophenyl Derivatives
  • Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo-... : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chloro analogs. These derivatives are often explored for antimicrobial activity .
  • Ethyl 4-(2-Fluorophenyl)-6-Methyl-2-Thioxo-1-(p-Tolyl)-... : Incorporation of a p-tolyl group and thioxo moiety broadens steric and electronic profiles, useful in structure-activity relationship (SAR) studies for kinase inhibition .
Heteroaromatic Substituents
  • Ethyl 4-[5-(Methoxymethyl)Furan-2-Yl]-6-Methyl-2-Oxo-... : The furan ring introduces planar rigidity and hydrogen-bonding sites, often linked to antioxidant and anti-inflammatory properties .
  • Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-6-Methyl-2-Oxo-... : Pyrazole substituents are associated with antitumor activity, as seen in crystallographic studies highlighting π-π stacking interactions .

Functional Group Modifications

Oxo vs. Thioxo at C2
  • 2-Oxo Derivatives : Common in DHPMs, the carbonyl group participates in hydrogen bonding with biological targets (e.g., thymidine phosphorylase inhibition) .
  • 2-Thioxo Derivatives : Exhibit stronger radical scavenging in antioxidant assays (IC₅₀ = 0.6 mg/mL for compound 3c ) due to sulfur’s nucleophilicity.
Ester Variations
  • Ethyl vs. Methyl Esters : Ethyl esters generally improve lipophilicity and oral bioavailability compared to methyl esters, as observed in pharmacokinetic studies of DHPMs .

Biological Activity

Ethyl 4-(5-chloro-2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H17ClN2O5
  • Molecular Weight : 336.76 g/mol
  • CAS Number : 6375-59-3

This pyrimidine derivative exhibits a complex structure that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives. This compound has shown promising results against various bacterial strains.

In Vitro Studies

A study conducted using the agar well diffusion method assessed the compound's effectiveness against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Bacillus subtilis64

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving ER stress and the MEK/ERK signaling pathway.

Case Study: Triple-Negative Breast Cancer (TNBC)

In a specific study focusing on TNBC cells, this compound demonstrated the ability to inhibit cell proliferation effectively. The compound's IC50 value was determined to be approximately 50 µM, indicating a moderate cytotoxic effect that warrants further investigation .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, thereby reducing inflammation in various cellular models.

The anti-inflammatory action is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the methoxy group at position 3 on the phenyl ring significantly enhances its antimicrobial potency. Similarly, modifications at other positions can lead to variations in activity profiles against different pathogens .

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas/urea derivatives. Key steps include:

  • Substituent selection : The 5-chloro-2-hydroxy-3-methoxyphenyl group is introduced via the aldehyde precursor .
  • Catalyst optimization : Lewis acids (e.g., HCl, BF₃·OEt₂) or solvent systems (e.g., ethanol under reflux) improve yield .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Table 1: Representative Reaction Conditions

ComponentRoleExampleReference
5-Chloro-2-hydroxy-3-methoxybenzaldehydeAldehyde precursorSubstituted aryl aldehyde
Ethyl acetoacetateβ-keto esterCH₃COCOOEt
Thiourea derivativeUrea componentN-substituted thiourea
SolventReaction mediumEthanol, reflux

Q. How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths (e.g., C=O at 1.22 Å), dihedral angles, and hydrogen-bonding networks .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm ester and ketone groups .
  • HPLC : Validates purity (>95%) and monitors degradation under storage .

Q. Table 2: Key XRD Parameters

ParameterValueReference
Space groupP21/c
Unit cell dimensionsa = 12.6876 Å, β = 114.443°
R-factor0.048

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what structural features influence its pharmacological potential?

  • Molecular docking : The 5-chloro and 3-methoxy substituents enhance binding to enzymes like dihydrofolate reductase (DHFR) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility .
  • QSAR studies : Substituent electronegativity (e.g., Cl vs. CF₃) correlates with antibacterial IC₅₀ values .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentBioactivity (IC₅₀, μM)Reference
5-Cl, 3-OCH₃12.5 (Antimicrobial)
3,5-CF₃8.7 (Anticancer)
4-OCH₃>50 (Inactive)

Q. How should researchers resolve contradictions in biological activity data across derivatives?

  • Systematic SAR analysis : Compare substituent positions (e.g., 3-OCH₃ vs. 4-OCH₃) and electronic effects .
  • Dose-response assays : Validate activity thresholds (e.g., MIC ≥ 25 µg/mL for antimicrobial effects) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bond donor capacity) with bioactivity .

Q. What strategies optimize solubility and stability for in vitro assays?

  • Co-solvent systems : Use DMSO:water (1:9 v/v) to maintain solubility without precipitation .
  • pH adjustments : Stability is highest at pH 6–7; avoid strongly acidic/basic conditions to prevent ester hydrolysis .
  • Lyophilization : For long-term storage, lyophilize in amber vials at −20°C .

Q. How can structural modifications enhance selectivity for target enzymes?

  • Bioisosteric replacement : Replace Cl with CF₃ to improve lipophilicity and target affinity .
  • Ring functionalization : Introduce pyrazole or thiazole moieties to modulate steric effects .
  • Pro-drug design : Convert the ester group to a carboxylate for improved membrane permeability .

Q. Key Challenges and Methodological Gaps

  • Crystallographic data : Limited polymorph studies; only monoclinic (P21/c) forms are reported .
  • Toxicity profiling : No in vivo data available; prioritize zebrafish or murine models for preliminary safety assessments .

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